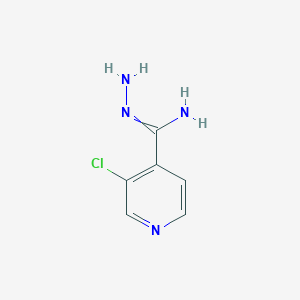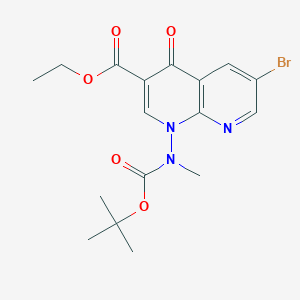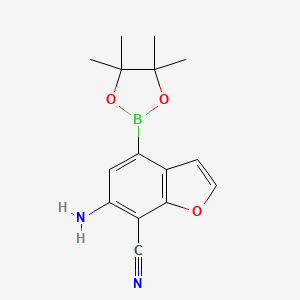
N-amino-3-chloropyridine-4-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-amino-3-chloropyridine-4-carboximidamide is a chemical compound with the molecular formula C6H7ClN4 It is known for its unique structure, which includes a pyridine ring substituted with an amino group, a chlorine atom, and a carboximidamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-amino-3-chloropyridine-4-carboximidamide typically involves the reaction of 3-chloropyridine-4-carboximidamide with an appropriate amination reagent. One common method is the reaction of 3-chloropyridine-4-carboximidamide with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-amino-3-chloropyridine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-amino-3-chloropyridine-4-carboximidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-amino-3-chloropyridine-4-carboximidamide involves its interaction with specific molecular targets. The amino and carboximidamide groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-amino-2-chloropyridine-4-carboximidamide
- N-amino-4-chloropyridine-3-carboximidamide
- N-amino-3-bromopyridine-4-carboximidamide
Uniqueness
N-amino-3-chloropyridine-4-carboximidamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the chlorine atom at the 3-position and the carboximidamide group at the 4-position allows for unique interactions and reactions that are not observed in similar compounds .
Propriétés
Formule moléculaire |
C6H7ClN4 |
|---|---|
Poids moléculaire |
170.60 g/mol |
Nom IUPAC |
N'-amino-3-chloropyridine-4-carboximidamide |
InChI |
InChI=1S/C6H7ClN4/c7-5-3-10-2-1-4(5)6(8)11-9/h1-3H,9H2,(H2,8,11) |
Clé InChI |
VOBBZYHEKYMBGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1C(=NN)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(10S,13R)-17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B14782356.png)

![3-[3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B14782367.png)
![2-amino-3-methyl-N-[(1-methylpiperidin-3-yl)methyl]butanamide](/img/structure/B14782376.png)
![3-Cyclohexyl-4a,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidine-2,4(3H)-dione](/img/structure/B14782378.png)
![(13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14782393.png)
![N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-3-(3-ethoxyphenyl)propanamide](/img/structure/B14782406.png)

![2,8-diazaspiro[5.5]undecane;hydrochloride](/img/structure/B14782417.png)


![methyl 2-[(4R,8R,10R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14782436.png)
![7H-Oxazolo[3,2-a]pyridine-6-carboxylic acid, 2,3,8,8a-tetrahydro-5-(4-nitrophenyl)-3-phenyl-, ethyl ester, (3R,8aR)-](/img/structure/B14782439.png)
